4-Hydroxypenicillin V

説明

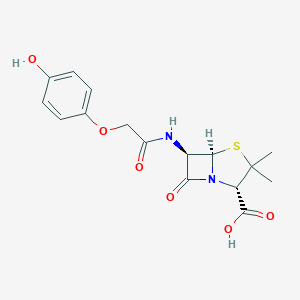

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLWRYXQESUXNE-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074876 | |

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-67-5 | |

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPENICILLIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 4 Hydroxypenicillin V

Enzymatic Hydroxylation of Penicillin V Precursors Leading to 4-Hydroxypenicillin V

The formation of this compound is a direct consequence of the enzymatic hydroxylation of the Penicillin V precursor, phenoxyacetic acid (POAc). This biochemical transformation is a notable side reaction occurring during the industrial fermentation of Penicillin V by the filamentous fungus Penicillium chrysogenum. The introduction of a hydroxyl group onto the aromatic ring of POAc fundamentally alters the precursor, which is then incorporated into the penicillin structure.

Biochemical Mechanisms of Para-Hydroxylation of Phenoxyacetic Acid

The biochemical mechanism underlying the para-hydroxylation of phenoxyacetic acid to yield 4-hydroxyphenoxyacetic acid is believed to be catalyzed by a monooxygenase enzyme system. While the specific enzyme for phenoxyacetic acid is not definitively characterized in all industrial strains, strong evidence points towards the action of a cytochrome P450 monooxygenase. nih.govnih.govmdpi.comscispace.com This class of enzymes is known to be involved in the detoxification of xenobiotic compounds in fungi. nih.gov The reaction involves the insertion of one atom of molecular oxygen into the para position of the phenyl ring of phenoxyacetic acid, with the other oxygen atom being reduced to water. This process typically requires a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a source of reducing equivalents.

The catabolism of a similar precursor, phenylacetic acid (PAA) for Penicillin G production, proceeds via the homogentisate (B1232598) pathway, which is initiated by a cytochrome P450 enzyme encoded by the pahA gene. mdpi.comscispace.com This enzyme, a phenylacetate (B1230308) 2-hydroxylase, hydroxylates the phenyl ring of PAA. nih.govnih.gov It is highly probable that a similar enzymatic machinery is responsible for the para-hydroxylation of phenoxyacetic acid.

Characterization of Involved Enzymes and Their Catalytic Activities

The primary enzyme implicated in the hydroxylation of aromatic precursors in P. chrysogenum is a cytochrome P450 monooxygenase. For the analogous precursor phenylacetic acid, the enzyme is phenylacetate 2-hydroxylase, encoded by the pahA gene. nih.govnih.gov This enzyme has been a target of mutation during industrial strain improvement programs to reduce its activity, thereby increasing the availability of the precursor for penicillin synthesis. mdpi.comscispace.com A specific mutation, L181F, in the PahA protein has been identified as being responsible for the reduced function of this enzyme in industrial strains. nih.gov

While a specific hydroxylase for the para-position of phenoxyacetic acid has not been isolated and characterized with detailed kinetic data (e.g., Km, kcat) in the available literature, it is understood that mutants of P. chrysogenum deficient in their ability to hydroxylate POAc have been developed to minimize the production of this compound. nih.gov This indicates a specific, albeit potentially uncharacterized, enzymatic activity. The enzyme responsible for the final step of Penicillin V biosynthesis, acyl-CoA:isopenicillin N acyltransferase (penDE), has a broad substrate specificity and can incorporate the modified precursor, 4-hydroxyphenoxyacetic acid, into the penicillin molecule. nih.govnih.gov

Metabolic Network Analysis of this compound Formation

The biosynthesis of this compound represents a branch point in the metabolic network of P. chrysogenum during Penicillin V fermentation. The primary pathway leads to the synthesis of Penicillin V, while a secondary, competing pathway results in the formation of this hydroxylated byproduct.

Integration of 4-Hydroxyphenoxyacetic Acid into the Penicillin V Biosynthesis Pathway

Once phenoxyacetic acid is hydroxylated to form 4-hydroxyphenoxyacetic acid, this modified precursor is activated to its coenzyme A (CoA) thioester. This activation is likely carried out by a phenylacetate-CoA ligase, an enzyme known to activate the primary precursor, phenoxyacetic acid. researchgate.net The resulting 4-hydroxyphenoxyacetyl-CoA then serves as a substrate for the final enzyme in the penicillin biosynthetic pathway, acyl-CoA:isopenicillin N acyltransferase (IAT), which is encoded by the penDE gene. nih.govrug.nl This enzyme catalyzes the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) with the 4-hydroxyphenoxyacetyl group, leading to the formation of this compound. nih.gov

The formation of this compound is often observed late in the fermentation cycle, a point at which the concentration of the primary precursor, phenoxyacetic acid, in the medium is nearly depleted. nih.gov This suggests that under conditions of precursor limitation, the hydroxylation reaction may become more prominent.

Flux Distribution and Bottleneck Identification in Fungal Metabolism

Metabolic flux analysis of penicillin production in P. chrysogenum has revealed several potential bottlenecks, primarily related to the supply of precursors and cofactors from primary metabolism. nih.govmdpi.com While specific flux analysis for this compound formation is not extensively detailed in the literature, some inferences can be drawn.

The distribution of metabolic flux between the main Penicillin V pathway and the this compound byproduct pathway is influenced by several factors. A key factor appears to be the activity of the hydroxylating enzyme relative to the enzymes of the main penicillin pathway and the concentration of the precursor, phenoxyacetic acid. High hydroxylase activity, especially when phenoxyacetic acid levels are low, would divert a greater flux towards 4-hydroxyphenoxyacetic acid.

Genetic Basis and Regulation of this compound Biosynthesis

The genetic underpinnings of this compound biosynthesis are intrinsically linked to the genetics of the main Penicillin V pathway and the specific genes responsible for the hydroxylation of the phenoxyacetic acid precursor.

The core penicillin biosynthesis genes, pcbAB, pcbC, and penDE, are organized in a gene cluster in P. chrysogenum. rug.nl The expression of these genes is tightly regulated. The formation of this compound relies on the expression of these genes, particularly penDE, which encodes the enzyme that incorporates the hydroxylated side chain.

The key genetic determinant for this compound formation is the gene encoding the phenoxyacetic acid hydroxylase. As previously mentioned, in the case of the analogous precursor phenylacetic acid, the pahA gene, which encodes a cytochrome P450 monooxygenase, is responsible for its hydroxylation. nih.govnih.gov Industrial strain improvement programs have inadvertently selected for mutations in pahA that reduce its activity, thereby increasing the pool of precursor available for penicillin G synthesis. mdpi.comscispace.com It is highly probable that a homologous gene, or perhaps even pahA itself exhibiting broader substrate specificity, is responsible for the hydroxylation of phenoxyacetic acid. The expression of pahA is induced by phenylacetic acid, and it is plausible that a similar regulatory mechanism exists for the enzyme acting on phenoxyacetic acid. nih.gov

Efforts to reduce the formation of this compound have involved the generation of mutant strains of P. chrysogenum that are deficient in their ability to hydroxylate phenoxyacetic acid. nih.gov This indicates that the genetic basis for this hydroxylation is a target for rational strain improvement to enhance the purity and yield of Penicillin V.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Penicillin V |

| Phenoxyacetic acid |

| 4-Hydroxyphenoxyacetic acid |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

| Phenylacetic acid |

| Penicillin G |

| 4-hydroxyphenoxyacetyl-CoA |

| Isopenicillin N |

Identification of Genes Encoding Hydroxylase Activities

The formation of this compound is a direct result of the hydroxylation of the Penicillin V precursor, phenoxyacetic acid (POAc). nih.govoup.com The wild-type strain of P. chrysogenum produces this compound via the para-hydroxylation of POAc, which is then incorporated into the penicillin molecule by the enzyme acyl-coenzyme A:isopenicillin N acyltransferase (IAT), encoded by the penDE gene. nih.govoup.comnih.gov

While the specific gene encoding the hydroxylase responsible for converting POAc to p-hydroxyphenoxyacetic acid has not been definitively isolated in all industrial strains, its existence and function are well-established through metabolic studies and mutant analysis. nih.gov Key research findings that point to the genetic basis of this activity include:

Mutant Isolation: The development of mutant strains of P. chrysogenum that are deficient in their capacity to hydroxylate POAc has been a successful strategy to reduce the formation of this compound. nih.govoup.com These mutants produce significantly lower levels of the byproduct, demonstrating a clear genetic link to the hydroxylation activity. nih.gov

Analogous Pathways: In the closely related biosynthesis of Penicillin G, the inactivation of the gene pahA, which encodes phenylacetic acid 2-hydroxylase, was a critical step in industrial strain improvement. scispace.comrug.nl This enzyme catabolizes the Penicillin G precursor, phenylacetic acid. Its inactivation prevents precursor loss, thereby increasing the yield of Penicillin G. rug.nl This highlights a precedent for precursor-modifying hydroxylases being key targets in managing penicillin biosynthesis.

Genomic Context: The core penicillin biosynthesis genes (pcbAB, pcbC, and penDE) are located within a specific gene cluster that, in high-yielding strains, is often found in an amplified 56.8 kb region. researchgate.netnih.gov Analysis of this amplified DNA region has revealed the presence of other open reading frames (ORFs) beyond the three primary genes. nih.gov For instance, ORF11 has been identified as encoding a D-amino acid oxidase, potentially involved in creating deaminated byproducts. nih.gov The presence of such auxiliary genes within the cluster suggests that enzymes responsible for modifying precursors or intermediates, including the hydroxylase acting on POAc, may be located in this transcriptionally active region.

Transcriptional and Post-Transcriptional Regulation of Byproduct Formation

Transcriptional Regulation: The expression of genes involved in penicillin biosynthesis, including those responsible for byproduct formation, is governed by a network of transcription factors and global regulators.

Environmental Cues: The majority of this compound production occurs late in the fermentation cycle, typically when the concentration of the primary precursor, phenoxyacetic acid, is nearly depleted. nih.govoup.com This suggests that its formation is transcriptionally upregulated under specific nutrient-limiting conditions.

Global Regulators: The entire penicillin gene cluster is subject to carbon catabolite repression, a process mediated by the transcription factor CreA. mdpi.com This ensures that penicillin production, and by extension the formation of related byproducts, is repressed in the presence of easily metabolizable sugars like glucose. mdpi.com Other global regulators involved in fungal development and secondary metabolism, such as StuA and LaeA, also exert control over the penicillin biosynthetic genes and can therefore influence the flux towards byproduct pathways. mdpi.com A knockout of the stuA gene, for example, leads to a drastic downregulation of penicillin gene expression and a nearly 99% reduction in Penicillin V production. mdpi.com

Post-Transcriptional Regulation: Beyond the level of gene transcription, regulatory mechanisms can influence the stability and activity of the enzymes involved in both penicillin and byproduct synthesis.

Molecular and Cellular Biology of 4 Hydroxypenicillin V Producers

Strain Engineering for Controlled 4-Hydroxypenicillin V Production

Efforts to control the biosynthesis of this compound have primarily involved the modification of Penicillium chrysogenum strains. These strategies have evolved from broad, random approaches to more precise, targeted genetic alterations.

Classical strain improvement (CSI) has been a cornerstone of the penicillin industry since its inception. This methodology involves subjecting a microbial population to mutagens and subsequently screening for desired traits. In the context of this compound, the goal is to isolate mutants that exhibit a reduced capacity for hydroxylating the phenoxyacetic acid precursor while maintaining high penicillin V productivity.

The process begins with mutagenesis, where spores of a high-yielding P. chrysogenum strain are exposed to physical mutagens, such as ultraviolet (UV) radiation, or chemical mutagens, like nitrosoguanidine. This random mutagenesis induces a wide array of genetic changes throughout the fungal genome.

Following mutagenesis, a rigorous screening process is essential to identify the rare mutants with the desired phenotype. Individual isolates are cultivated in fermentation conditions that promote penicillin V production. The fermentation broth from each isolate is then analyzed, typically using High-Performance Liquid Chromatography (HPLC), to quantify the titers of both penicillin V and the this compound byproduct. Strains that show a significant reduction in the ratio of byproduct to the main product are selected for further rounds of testing to ensure the stability and superiority of the trait. Through multi-step mutation and screening campaigns, it has been possible to develop industrial strains where this compound levels are reduced from as high as 10-15% of total penicillins in parent strains to less than 1.5%.

Table 1: Outcomes of Classical Mutagenesis Programs for Byproduct Reduction

| Parent Strain | Mutagenic Agent(s) | Screening Method | Resulting Strain | Improvement Noted | Citation |

| Industrial P. chrysogenum | Multi-step mutation (e.g., UV rays) | HPLC analysis of fermentation broth | Improved Mutants | This compound reduced to ~1% of total penicillins | |

| P. chrysogenum (Original) | Ultraviolet and Nitrosoguanidine | HPLC analysis of fermentation broth | B181126 | 55.9% reduction in this compound impurity content; final content <1.2% |

While classical mutagenesis has proven effective, it is a random and labor-intensive process. Modern recombinant DNA technologies offer a rational and targeted approach to strain engineering. These methods allow for precise genetic modifications to specifically disrupt pathways leading to byproduct formation. The development of advanced genetic tools for P. chrysogenum, including CRISPR/Cas9 systems, has made targeted genome editing more feasible.

The logical target for genetic modification to eliminate this compound production is the enzyme responsible for the para-hydroxylation of the phenoxyacetic acid precursor. This reaction is catalyzed by a hydroxylase, likely a cytochrome P450 monooxygenase, an enzyme family known to be involved in similar hydroxylation reactions within P. chrysogenum.

Using recombinant DNA technology, the gene encoding this specific hydroxylase can be identified and subsequently knocked out or downregulated. By deleting the gene, the cell's ability to perform the initial hydroxylation step that leads to the formation of the byproduct is eliminated. This targeted approach avoids the random mutations and potential for negative off-target effects associated with classical methods, leading to "cleaner" strains with specific metabolic alterations.

Phenotypic and Genotypic Characterization of Modified Strains

Characterizing the strains developed through either classical or modern engineering techniques is crucial to understand the underlying changes and to confirm the success of the modification.

The formation of 4-hydroxypenicillin

Analytical Research Methodologies for 4 Hydroxypenicillin V Characterization

Chromatographic Techniques for Quantitative Analysis of 4-Hydroxypenicillin V

Chromatography stands as a cornerstone for the separation and quantitative analysis of this compound from complex mixtures, such as fermentation broths and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a primary and highly efficient method for the quantitative analysis of this compound. nih.govunido.org The development of a robust HPLC method involves several key steps, including the selection of an appropriate stationary phase, mobile phase composition, and detector.

A common approach utilizes a reversed-phase column, such as a C18 column, for the separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.com The pH of the mobile phase is a critical parameter that influences the retention and separation of the analytes. For instance, a mobile phase composed of phosphate buffer, methanol, and water with a pH adjusted to 3.5 has been successfully used. jocpr.com

Method validation is a critical aspect to ensure the reliability and accuracy of the analytical results. unido.org Validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. unido.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

A study detailing the validation of an HPLC method for phenoxymethylpenicillin and its impurity, 4-hydroxyphenoxymethylpenicillin, in tablets reported a retention time of 16.529 minutes for phenoxymethylpenicillin using a Lichrospher 100 RP-18e column and a mobile phase of phosphate buffer, methanol, and water (8:42:50) at a flow rate of 1.2 ml/min with UV detection at 254 nm. jocpr.com Another method for the determination of seven penicillin antibiotics, including penicillin V, in veterinary drugs and bovine blood plasma was developed and validated, demonstrating the versatility of HPLC. nih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrospher 100 RP-18e, 250 x 4.0mm, 10μ | jocpr.com |

| Mobile Phase | Phosphate buffer : methanol : water (8:42:50), pH 3.5 | jocpr.com |

| Flow Rate | 1.2 ml/min | jocpr.com |

| Detection | UV at 254 nm | jocpr.com |

| Retention Time (Phenoxymethylpenicillin) | 16.529 min | jocpr.com |

While HPLC is a dominant technique, other chromatographic methods like Paper Chromatography (PC) and Thin-Layer Chromatography (TLC) have also been employed for the analysis of penicillins, including their hydroxylated derivatives. nih.govoup.com These methods are often simpler and more cost-effective, making them suitable for preliminary screening and qualitative analysis. nih.gov

Paper Chromatography: This technique has been used for the separation of different penicillin types. rsc.orgrsc.org The method often involves impregnating the paper with a buffer and using a suitable solvent system for development. rsc.org For instance, a method developed by Goodall and Levi used paper buffered with phosphate at pH 6 and ether saturated with water as the eluant to separate natural penicillins. oup.com

Thin-Layer Chromatography: TLC is another valuable tool for the separation and identification of penicillins from complex mixtures. nih.govnih.govresearchgate.net It typically utilizes a stationary phase like silica (B1680970) gel GF254 and a variety of mobile phases. nih.govjsppharm.org The separated spots can be visualized under UV light or by using staining reagents like iodine vapor. nih.govjsppharm.org The addition of an acid, such as acetic acid, to the mobile phase can help prevent the decomposition of the beta-lactam ring on the silica gel. jsppharm.org High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity and has been used for the process control of penicillin V fermentation, analyzing for penicillin V and p-hydroxypenicillin V among other components. tandfonline.comtandfonline.com

Table 2: Comparison of Chromatographic Techniques for Penicillin Analysis

| Technique | Advantages | Disadvantages | Applications |

|---|---|---|---|

| HPLC | High sensitivity, high separation efficiency, quantitative analysis | Expensive, requires sophisticated equipment | Routine quantitative analysis, impurity profiling, stability studies |

| Paper Chromatography | Simple, inexpensive | Lower resolution, longer analysis time, less sensitive | Preliminary screening, qualitative identification |

| Thin-Layer Chromatography | Simple, rapid, cost-effective | Primarily qualitative, lower sensitivity than HPLC | Preliminary screening, identification in complex mixtures, purity checks |

Spectroscopic Applications in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound, especially when dealing with complex matrices.

Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectral bands, thereby improving the selectivity of the analysis. psu.edursc.org This is particularly useful for determining the concentration of a specific component in a mixture without prior separation.

A spectrophotometric method was developed for the determination of p-hydroxyphenoxymethylpenicillin in samples of phenoxymethylpenicillin using fourth-derivative spectra. psu.edursc.org The concentration of p-hydroxypenicillin V was found to be proportional to the difference between the minimum and maximum absorbance in the fourth-derivative spectrum at specific wavelengths. psu.edu This method offers the advantages of being rapid and low-cost compared to HPLC, although HPLC may be more selective for certain impurities. psu.edursc.org Another spectrophotometric method for measuring hydroxylated by-products in penicillin V fermentations is based on a color reaction with nitrous acid, which forms yellow nitroso derivatives with an absorption peak at 450 nm in an alkaline solution. nih.gov

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive and specific method for the identification and quantification of metabolites and impurities. nih.gov LC-tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is a powerful tool for metabolic profiling in fermentation broths. nih.gov

In the context of penicillin production, LC-MS/MS can be used for the multitarget quantitative metabolic profiling of a wide range of compounds, including amino acids, organic acids, and secondary metabolites of β-lactam biosynthesis. nih.gov This comprehensive analysis provides valuable insights into the fermentation process and can aid in strain improvement and process optimization. The use of stable isotope dilution analysis with HPLC-MS has been adapted for the quantification of beta-lactams in various samples. ecv.de

Analytical Strategies for Process Monitoring and Strain Selection

The analytical methods described above play a crucial role in the monitoring and control of the penicillin fermentation process and in the selection of high-producing microbial strains.

Effective process monitoring requires rapid and reliable analytical techniques to track the concentrations of key components such as the precursor (phenoxyacetic acid), the main product (penicillin V), and by-products like p-hydroxypenicillin V. unido.orgtandfonline.com HPTLC has been successfully applied for the routine control of penicillin V fermentations, allowing for the analysis of multiple components in a relatively short time. tandfonline.comtandfonline.com

Furthermore, these analytical methods are vital for strain improvement programs. For instance, a spectrophotometric assay for hydroxylated by-products has been used to develop an agar (B569324) prescreening method for isolating non-hydroxylating Penicillium chrysogenum strains. nih.gov By accurately quantifying the desired product and undesirable by-products, researchers can select superior strains and optimize fermentation conditions to maximize the yield and purity of penicillin V. unido.org The integration of advanced analytical tools, including machine learning and deep learning techniques, is also being explored to predict penicillin concentration and intelligently monitor the fermentation process. researchgate.net

Methodological Considerations for Impurity Quantification and Quality Control Research

Accurate quantification of this compound is critical for the quality control of Penicillin V pharmaceutical products, as its presence as an impurity must be controlled within specified limits. psu.edu A variety of analytical methods have been developed for its determination, each with unique advantages and methodological considerations. psu.edubelspo.be

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the specific quantification of this compound. psu.eduunido.org Reverse-phase HPLC (RP-HPLC) methods can effectively separate this compound from Penicillin V and other related impurities, such as penicilloic acids and benzylpenicillin. belspo.bejocpr.com

A critical consideration in HPLC method development is the choice of detection wavelength. belspo.be A study comparing laboratory results found significant between-lab variability when using a wavelength of 225 nm. belspo.be This was attributed to the sharply decreasing UV absorbance of Penicillin V in the 220-230 nm range, while this compound exhibits a small shoulder in its spectrum in the same region. belspo.be Consequently, minor deviations in a detector's actual wavelength can lead to different response ratios and inconsistent results. belspo.be Using a wavelength of 254 nm is also common. jocpr.com Another vital aspect is the use of appropriate reference standards. unido.org The most accurate quantification requires a certified reference standard of this compound; however, when this is not available, a response factor can be determined to allow for quantification against a more common Penicillin V standard. unido.org

Derivative Spectrophotometry offers a faster and more cost-effective alternative to HPLC. psu.edu While standard UV spectrophotometry lacks the selectivity to distinguish this compound from the main product, fourth-derivative spectra can resolve the overlapping signals. psu.edu In the fourth-derivative spectrum, the absorption peaks of p-hydroxy derivatives are clearly separated, with a characteristic minimum at 304 nm and a maximum at 314 nm, which can be used for quantification. psu.edu While HPLC is considered more selective, the derivative spectrophotometry method has been reported to have better reproducibility. psu.edu

Capillary Electrophoresis (CE) is another powerful technique for separating Penicillin V from its impurities. nih.gov Methods using CE coupled with UV and electrospray-mass spectrometric (ESI-MS) detection have been developed. nih.gov Research has shown that aqueous carrier electrolytes, particularly those containing ammonium (B1175870) acetate, provide the best results in terms of both selectivity and sensitivity for analyzing mixtures representative of real fermentation broths. nih.gov

These analytical methods are essential for ensuring the quality and purity of Penicillin V, from monitoring the fermentation process to final product release testing. jocpr.comsynzeal.com

Table 2: Comparison of Analytical Methods for this compound Quantification

| Method | Principle | Advantages | Methodological Considerations |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation on a stationary phase, typically reverse-phase, followed by UV detection. belspo.bejocpr.com | High selectivity and specificity for separating multiple impurities. psu.edubelspo.beunido.org Considered a reliable and standard method. unido.org | Susceptible to inter-laboratory variability due to wavelength selection (e.g., 225 nm). belspo.be Requires accurate reference standards or the calculation of a response factor. unido.org |

| Derivative Spectrophotometry | Mathematical processing of a standard UV-Vis spectrum (e.g., fourth-derivative) to resolve overlapping peaks. psu.edu | Rapid, low cost, and demonstrates high reproducibility. psu.edu | Less selective than HPLC, particularly for complex mixtures with multiple interfering substances. psu.edu |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary tube under an applied voltage. nih.gov | Offers unique separation selectivities and can be coupled with Mass Spectrometry (MS) for definitive identification. nih.gov | Optimization of the carrier electrolyte (aqueous vs. nonaqueous) is crucial for achieving desired selectivity and sensitivity. nih.gov |

Biotechnological Implications and Future Research Directions

Strategies for Minimizing 4-Hydroxypenicillin V in Industrial Fermentations

The economic viability of penicillin V production is closely tied to the efficiency of the fermentation process and the minimization of unwanted byproducts. The formation of this compound is a key concern, prompting the development of various strategies to control its accumulation.

Bioprocess Optimization to Minimize Byproduct Accumulation

The industrial production of penicillin V by the filamentous fungus Penicillium chrysogenum is a highly optimized fed-batch process. scispace.com Initial high substrate concentrations are maintained to encourage biomass growth, followed by a controlled substrate feed rate to minimize inhibition of penicillin synthesis. scispace.com Classical strain improvement (CSI) programs, involving random mutagenesis and selection, have been instrumental in developing high-yielding P. chrysogenum strains. frontiersin.orgnih.gov These programs have inadvertently also selected for strains with reduced byproduct formation.

Modern bioprocess optimization leverages a deeper understanding of the metabolic pathways involved. For instance, the catabolism of the side-chain precursor, phenylacetic acid, via the homogentisate (B1232598) pathway can compete with penicillin synthesis. nih.govresearchgate.net Industrial strains often exhibit diminished activity of this pathway, leading to increased precursor availability for penicillin production and potentially reducing the formation of hydroxylated derivatives. nih.govresearchgate.net

A key aspect of bioprocess optimization is the development of robust fermentation models that can predict and control byproduct formation. These models integrate various parameters, including substrate consumption, biomass growth, and product and byproduct synthesis rates, to enable real-time process control and optimization. scispace.com

Nutritional and Physicochemical Influences on Byproduct Formation in Fermentation

The composition of the fermentation medium and the physicochemical environment play a crucial role in directing metabolic fluxes and, consequently, byproduct formation. The choice of carbon and nitrogen sources, as well as the concentration of phosphate (B84403), can significantly impact the production of secondary metabolites like penicillin. frontiersin.org For example, high phosphate concentrations have been shown to inhibit the production of certain antibiotics. frontiersin.org

The availability of specific nutrients can trigger or suppress the expression of genes involved in both primary and secondary metabolism. For instance, nutrient excess has been shown to induce the expression of an antifungal protein in P. chrysogenum, demonstrating the complex interplay between nutrient availability and cellular responses. mdpi.com

Physicochemical parameters such as pH, temperature, and dissolved oxygen levels must be carefully controlled to maintain optimal conditions for penicillin production while minimizing byproduct formation. frontiersin.org For example, the enzymatic synthesis of β-lactam antibiotics is highly sensitive to pH and temperature, with optimal conditions often representing a compromise between reaction rate and product stability. google.com

| Parameter | Influence on Byproduct Formation | Optimization Strategy |

| Carbon Source | Can influence precursor availability and induce catabolite repression. | Selection of non-repressing carbon sources like lactose. frontiersin.org |

| Nitrogen Source | Affects biomass growth and enzyme synthesis. | Optimization of C/N ratio to balance growth and production phases. |

| Phosphate | High concentrations can inhibit secondary metabolism. frontiersin.org | Maintaining phosphate levels below inhibitory concentrations. |

| pH | Affects enzyme activity and product stability. google.com | Controlled pH profile throughout the fermentation. |

| Temperature | Influences metabolic rates and enzyme stability. google.com | Optimal temperature control for the specific production strain. |

| Dissolved Oxygen | Essential for aerobic fermentation but can also lead to oxidative stress. | Maintaining optimal dissolved oxygen levels through controlled aeration and agitation. |

Enzymatic and Biocatalytic Approaches Beyond Production

While minimizing this compound formation is a primary goal, enzymatic and biocatalytic approaches offer intriguing possibilities for both improving production processes and creating novel compounds.

Directed Evolution and Rational Design of Hydroxylases for Specificity

Directed evolution and rational design are powerful protein engineering strategies for improving the properties of enzymes. nih.gov These techniques can be applied to hydroxylases, the enzymes responsible for the formation of this compound, to alter their specificity and reduce their activity towards penicillin V.

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with the desired properties. nih.gov This approach has been successfully used to improve the catalytic efficiency of penicillin V acylase, an enzyme used in the production of 6-aminopenicillanic acid (6-APA). nih.gov A similar strategy could be employed to evolve hydroxylases with reduced affinity for penicillin V.

Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. mdpi.comarxiv.org By identifying the amino acid residues in the active site that are critical for substrate binding and catalysis, it is possible to design mutations that decrease the enzyme's ability to hydroxylate penicillin V. nih.gov This approach has been used to improve the specificity of other enzymes, such as those involved in the synthesis of dual-targeting antibiotics. plos.org

| Strategy | Description | Application to Hydroxylases |

| Directed Evolution | Involves random mutagenesis and high-throughput screening to identify improved enzyme variants. nih.gov | Evolving hydroxylases with reduced activity towards penicillin V. |

| Rational Design | Uses structural and mechanistic information to make targeted mutations. mdpi.comarxiv.org | Modifying the active site of hydroxylases to decrease their affinity for penicillin V. |

| Hybrid Approaches | Combines elements of both directed evolution and rational design. | Iterative cycles of targeted mutagenesis and screening to fine-tune enzyme specificity. |

Exploration of this compound as a Substrate for Further Biotransformation

Instead of being viewed solely as an undesirable byproduct, this compound can be considered a starting material for the synthesis of novel compounds. Biotransformation, the use of biological systems to carry out chemical reactions, offers a powerful tool for modifying the structure of this compound and creating new molecules with potentially valuable properties.

For example, penicillin G acylase (PGA), an enzyme widely used in the production of semi-synthetic antibiotics, has been shown to catalyze a variety of reactions in organic solvents, including the acylation of amino acid esters. researchgate.net This suggests that it may be possible to use PGA or other enzymes to modify the side chain of this compound, leading to the creation of new penicillin derivatives.

Furthermore, the hydroxyl group on the phenoxyacetyl side chain of this compound provides a handle for further chemical or enzymatic modification. This could include glycosylation, phosphorylation, or the attachment of other functional groups, potentially leading to compounds with altered biological activities or improved pharmacokinetic properties. mdpi.com

Systems Biology and Omics Integration in Penicillin Research

Systems biology, which aims to understand the complex interactions within a biological system, is revolutionizing penicillin research. nih.gov By integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular processes that govern penicillin production and byproduct formation. nih.govresearchgate.netnih.gov

The sequencing of the P. chrysogenum genome has provided a blueprint for understanding the genetic basis of penicillin biosynthesis. nih.govresearchgate.net Transcriptomic and proteomic studies have revealed how the expression of genes and proteins changes under different fermentation conditions, providing insights into the regulatory networks that control metabolic fluxes. nih.govresearchgate.net Metabolomic analysis allows for the identification and quantification of a wide range of metabolites, including penicillin V and its hydroxylated byproducts, providing a direct readout of the metabolic state of the cell. nih.gov

The integration of these omics datasets into comprehensive metabolic models allows researchers to simulate the effects of genetic or environmental perturbations on penicillin production and byproduct formation. researchgate.net This in silico approach can be used to identify potential targets for metabolic engineering, such as genes to be overexpressed or knocked out, to improve the efficiency of the fermentation process and reduce the accumulation of this compound. mdpi.com

| Omics Discipline | Contribution to Penicillin Research |

| Genomics | Provides the genetic blueprint of P. chrysogenum, including the genes for penicillin biosynthesis. nih.govresearchgate.net |

| Transcriptomics | Reveals the expression levels of all genes under different conditions, identifying regulatory networks. nih.gov |

| Proteomics | Quantifies the abundance of proteins, providing a link between gene expression and cellular function. nih.gov |

| Metabolomics | Measures the levels of metabolites, providing a snapshot of the cell's metabolic state. nih.gov |

| Systems Biology | Integrates omics data to create predictive models of cellular behavior, enabling targeted metabolic engineering. nih.govmdpi.com |

Application of Multi-Omics for Comprehensive Metabolic Understanding

A thorough understanding of the metabolic pathways leading to the formation of this compound is essential for developing targeted strategies to control its production. Multi-omics approaches, which involve the integrated analysis of various biological data sets, offer a powerful toolkit for unraveling the complex metabolic network of Penicillium chrysogenum. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes and can help identify the genetic and enzymatic factors involved in the hydroxylation of the Penicillin V precursor or the final molecule.

Key Multi-Omics Technologies and Their Potential Applications:

| Omics Technology | Description | Relevance to this compound Research |

| Genomics | The study of an organism's complete set of DNA, including all of its genes. | Comparative genomics between high and low this compound producing strains of P. chrysogenum can identify genetic variations, such as single nucleotide polymorphisms (SNPs) or gene copy number variations, in genes encoding potential hydroxylating enzymes (e.g., cytochrome P450 monooxygenases). |

| Transcriptomics | The analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. | By comparing the transcriptomes of P. chrysogenum under conditions that favor or suppress this compound formation, researchers can identify the differential expression of genes potentially involved in its biosynthesis. This can provide clues about the regulatory mechanisms that control the hydroxylation process. |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. | Proteomic analysis can identify the presence and abundance of specific enzymes in P. chrysogenum that may be responsible for the conversion of Penicillin V to its hydroxylated form. This allows for the direct identification of the catalytic proteins involved. |

| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | Metabolomic profiling can precisely quantify the levels of this compound, Penicillin V, and other related metabolites in the fermentation broth. This provides a direct measure of the metabolic flux towards the formation of the byproduct and can be used to assess the effectiveness of strain engineering or process optimization strategies. |

Through the integration of these multi-omics datasets, a comprehensive metabolic map of P. chrysogenum can be constructed. This integrated approach allows for a more complete understanding of how precursor availability, gene expression, and enzyme activity collectively influence the production of this compound. nih.gov Systems biology, which utilizes these large-scale datasets, can help to identify key metabolic nodes and regulatory checkpoints that can be targeted for genetic engineering to redirect metabolic flux away from byproduct formation and towards the desired Penicillin V product. nih.gov

Computational Modeling for Rational Strain Design and Process Improvement

Computational modeling has emerged as a powerful tool for the rational design of microbial strains and the optimization of fermentation processes. cetjournal.it In the context of this compound, computational models can be employed to simulate the metabolic network of P. chrysogenum and predict the effects of genetic modifications or changes in process parameters on the formation of this byproduct.

Types of Computational Models and Their Applications:

| Model Type | Description | Application to this compound |

| Kinetic Models | These models describe the rates of biochemical reactions using mathematical equations, often based on enzyme kinetics. | A kinetic model of the penicillin biosynthetic pathway could be developed to include the reaction leading to this compound. This would allow for the simulation of how changes in substrate concentrations or enzyme levels affect the rate of its formation, providing insights for process control. scielo.br |

| Genome-Scale Metabolic Models (GEMs) | GEMs are comprehensive mathematical representations of the entire metabolic network of an organism, constructed from its genomic and biochemical information. | A GEM of P. chrysogenum can be used to perform in silico gene knockouts or to simulate different nutrient feeding strategies to predict their impact on the overall metabolic flux distribution, including the flux towards this compound. This aids in identifying non-obvious gene targets for metabolic engineering to reduce byproduct formation. |

| Computational Fluid Dynamics (CFD) | CFD is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. | In bioreactors, CFD can be used to model the mixing and mass transfer of nutrients and oxygen. By coupling CFD with metabolic models, it is possible to understand how spatial heterogeneities within the fermenter might influence local metabolic states of the fungus, potentially leading to increased this compound production in certain zones. This knowledge can be used to optimize bioreactor design and operation to ensure a more homogeneous environment that disfavors byproduct formation. tudelft.nlbiopharminternational.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxypenicillin V in laboratory settings?

- Methodological Answer : Synthesis typically involves β-lactam ring formation followed by hydroxylation at the C4 position. Key steps include:

- Precursor preparation : Use penicillin V as a starting material under controlled pH (5.0–6.0) to avoid β-lactam degradation .

- Hydroxylation : Catalyze with cytochrome P450 enzymes or chemical oxidants (e.g., H₂O₂/Fe²⁺), monitored via HPLC to track intermediate stability .

- Purification : Employ reverse-phase chromatography with acetonitrile/water gradients, validated by NMR (¹H/¹³C) and mass spectrometry for purity (>95%) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- NMR : ¹H NMR shows a doublet at δ 5.3–5.5 ppm (C3-H, β-lactam) and a singlet at δ 9.8 ppm (C4-OH). ¹³C NMR confirms lactam carbonyl at δ 175–178 ppm .

- IR : Strong absorption at 1770 cm⁻¹ (β-lactam C=O stretch) and 3400 cm⁻¹ (hydroxyl O-H) .

- MS : ESI-MS typically displays [M+H]⁺ at m/z 352.1 ± 0.2. Cross-validate fragmentation patterns with literature databases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to compare studies, focusing on variables like bacterial strain selection (e.g., Staphylococcus aureus vs. E. coli) and MIC assay protocols .

- Data Normalization : Adjust for differences in inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB agar) using standardized CLSI guidelines .

- Statistical Analysis : Apply ANOVA to assess inter-study variability, with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

- Example Table :

| Study | Bacterial Strain | MIC (μg/mL) | Assay Conditions |

|---|---|---|---|

| A | S. aureus ATCC 29213 | 0.5 | pH 7.4, 37°C |

| B | E. coli K12 | 2.0 | pH 6.8, 35°C |

| C | S. aureus MRSA | 4.0 | pH 7.0, 37°C |

Q. What strategies are recommended for optimizing the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables: enzyme concentration (0.1–1.0 mg/mL), temperature (25–40°C), and cofactor availability (NADPH vs. ascorbate) .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 0.6 mg/mL enzyme, 35°C, 1 mM NADPH), validated by triplicate runs .

- Troubleshooting : If yield plateaus, assess enzyme denaturation via SDS-PAGE or switch to immobilized catalysts for improved stability .

Q. How should researchers design in vitro assays to evaluate the stability of this compound in physiological conditions?

- Methodological Answer :

- Simulated Fluids : Prepare gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) fluids per USP guidelines. Monitor degradation via LC-MS at 0, 2, 4, and 8 hours .

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. Compare with parent compound (penicillin V) to assess hydroxylation’s impact on stability .

- Control Experiments : Include antioxidants (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation pathways .

Data Contradiction and Validation

Q. What methodologies are critical for validating the purity of this compound in the presence of synthetic byproducts?

- Methodological Answer :

- Chromatographic Separation : Use UPLC with a C18 column (2.1 × 50 mm, 1.7 μm) and 0.1% formic acid mobile phase. Byproducts (e.g., penicilloic acid) elute earlier (RT 2.1 min vs. 3.5 min for target) .

- Quantitative NMR (qNMR) : Integrate peaks for C4-OH (δ 9.8 ppm) against an internal standard (e.g., maleic acid) to quantify impurities (<0.5%) .

- Forced Degradation Studies : Expose to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 14 days to identify degradation markers .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting and reproducibility in preclinical studies involving this compound?

- Methodological Answer :

- Animal Studies : Adhere to ARRIVE guidelines for sample size justification (e.g., n ≥ 6/group) and randomization. Report survival rates and adverse events (e.g., hypersensitivity) in supplementary tables .

- Data Transparency : Share raw HPLC/MS files via repositories like Zenodo, with metadata documenting instrument settings (e.g., Agilent 1260 Infinity II parameters) .

- Ethical Compliance : Obtain IACUC approval for in vivo efficacy studies, specifying humane endpoints (e.g., tumor volume ≤2000 mm³) .

Literature and Citation Practices

Q. What strategies are recommended for conducting a systematic review of this compound’s mechanism of action?

- Methodological Answer :

- Search Strategy : Use Boolean terms (“this compound” AND “mechanism”) across PubMed, SciFinder, and Embase. Filter for primary studies (2000–2025) .

- Quality Assessment : Apply Cochrane Risk of Bias Tool to evaluate blinding, randomization, and confounding factors in cited studies .

- Gaps Identification : Highlight understudied areas (e.g., resistance induction in Gram-negative bacteria) for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。